Ethyl (E)-o-methoxycinnamate

Catalog No.
S3711872
CAS No.
33877-05-3
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (E)-o-methoxycinnamate

CAS Number

33877-05-3

Product Name

Ethyl (E)-o-methoxycinnamate

IUPAC Name

ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+

InChI Key

ATAFSLBAINHGTN-CMDGGOBGSA-N

SMILES

CCOC(=O)C=CC1=CC=CC=C1OC

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1OC

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1OC

Ethyl (E)-o-methoxycinnamate, also known as ethyl p-methoxycinnamate, is an organic compound classified as a cinnamic acid ester. Its chemical formula is C12H14O3C_{12}H_{14}O_{3}, and it has a molecular weight of approximately 206.24 g/mol. The compound features a methoxy group attached to the aromatic ring, which contributes to its unique properties and biological activities. Ethyl (E)-o-methoxycinnamate is characterized by its ability to absorb ultraviolet radiation, making it a valuable ingredient in cosmetic formulations, particularly sunscreens .

  • Flavor and aroma: The compound might contribute to the characteristic flavor and fragrance of galangal and garland flower [].
  • Biological activity: Some cinnamate derivatives exhibit antimicrobial, antioxidant, or other biological activities. Further research is needed to determine if Ethyl (E)-p-methoxycinnamate possesses similar properties [].
Typical of cinnamic acid derivatives. Key reactions include:

  • Esterification: The formation of ethyl (E)-o-methoxycinnamate from methoxycinnamic acid and ethanol.
  • Isomerization: The compound can undergo isomerization from the E to Z form under certain conditions, particularly when exposed to light .
  • Hydrolysis: In the presence of water and acid or base, it can revert to its constituent acids and alcohols.

Ethyl (E)-o-methoxycinnamate exhibits several notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to skin protection against oxidative stress .
  • Anti-inflammatory Effects: Research indicates that it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .
  • UV Absorption: As a sunscreen agent, it effectively absorbs UV-B rays, reducing skin damage caused by sun exposure .

Several methods for synthesizing ethyl (E)-o-methoxycinnamate have been reported:

  • Direct Esterification: This involves the reaction of methoxycinnamic acid with ethanol in the presence of an acid catalyst.
  • Cross Metathesis: Utilizing olefin metathesis techniques, ethyl (E)-o-methoxycinnamate can be synthesized from available alkenes and methoxy-substituted compounds .
  • Wittig Reaction: This method involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes, including ethyl (E)-o-methoxycinnamate.

Ethyl (E)-o-methoxycinnamate finds applications primarily in:

  • Cosmetics: Widely used in sunscreens and skincare products due to its UV-filtering properties.
  • Pharmaceuticals: Investigated for its potential anti-inflammatory and analgesic effects.
  • Food Industry: Occasionally used as a flavoring agent or preservative due to its antioxidant properties .

Studies have shown that ethyl (E)-o-methoxycinnamate interacts with various biological systems:

  • Drug Interactions: It may influence the pharmacokinetics of certain drugs by affecting enzyme activity related to drug metabolism.
  • Cellular Interactions: In vitro studies indicate that it can modulate cellular responses related to inflammation and oxidative stress .

Ethyl (E)-o-methoxycinnamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl p-methoxycinnamateC12H14O3C_{12}H_{14}O_{3}Commonly used in sunscreens; effective UV filter
Octyl methoxycinnamateC18H30O3C_{18}H_{30}O_{3}Used primarily in sunscreens; larger hydrophobic tail
CinoxateC11H10O3C_{11}H_{10}O_{3}Another UV filter; less effective than ethyl o-methoxycinnamate
AvobenzoneC20H22O3C_{20}H_{22}O_{3}Broad-spectrum UV filter; more stable under sunlight

Ethyl (E)-o-methoxycinnamate is unique due to its specific absorption characteristics and lower molecular weight compared to other similar compounds, making it suitable for formulations requiring lighter textures.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-20

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